BPR1J-340 is a potent and selective FLT3 inhibitor with potential anticancer activity. BPR1J-340 was identified as a novel potent FLT3 inhibitor by biochemical kinase activity (IC50 approximately 25 nM) and cellular proliferation (GC50 approximately 5 nM) assays. BPR1J-340 inhibited the phosphorylation of FLT3 and STAT5 and triggered apoptosis in FLT3-ITD(+) AML cells. The pharmacokinetic parameters of BPR1J-340 in rats were determined. BPR1J-340 also demonstrated pronounced tumor growth inhibition and regression in FLT3-ITD(+) AML murine xenograft models. The combination treatment of the HDAC inhibitor vorinostat (SAHA) with BPR1J-340 synergistically induced apoptosis via Mcl-1 down-regulation in MOLM-13 AML cells, indicating that the combination of selective FLT3 kinase inhibitors and HDAC inhibitors could exhibit clinical benefit in AML therapy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The dual specific threonine/tyrosine kinase MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway that is frequently activated in human tumors. PD 0325901 is a potent MEK inhibitor that suppresses phosphorylation of ERK in mouse colon 26 tumors with an IC50 value of 0.33 nM. Suppression of ERK activation with 1 µM PD 0325901 combined with 3 µM CHIR99021 (a glycogen synthase kinase 3 inhibitor) prevents cell differentiation and sustains self renewal of mouse embryonic stem cells for at least eight passages. MEK Inhibitor PD0325901 is an orally bioavailable, synthetic organic molecule targeting mitogen-activated protein kinase kinase (MAPK/ERK kinase or MEK) with potential antineoplastic activity. MEK inhibitor PD325901, a derivative of MEK inhibitor CI-1040, selectively binds to and inhibits MEK, which may result in the inhibition of the phosphorylation and activation of MAPK/ERK and the inhibition of tumor cell proliferation. The dual specific threonine/tyrosine kinase MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway that is frequently activated in human tumors. PD 0325901 is a hydroxamic acid ester that is benzhydroxamic acid (N-hydroxybenzamide) in which the hydroxamic acid group has been converted to the corresponding 2,3-dihydroxypropyl ester and in which the benzene ring has been substituted at position 2 by a (2-fluoro-4-iodophenyl)amino group and at positions 3 and 4 by fluorines (the R enantiomer). It has a role as an EC 2.7. 2.2 (mitogen-activated protein kinase kinase) inhibitor and an antineoplastic agent. It is a hydroxamic acid ester, a secondary amino compound, a member of monofluorobenzenes, an organoiodine compound, a member of propane-1,2-diols and a difluorobenzene. PD-0325901 has been used in trials studying the treatment and basic science of Melanoma, Solid Tumour, Solid Tumors, Advanced Cancer, and Breast Neoplasms, among others.
Pyrotinib is a small molecule tyrosine kinase inhibitor that has shown promising results in the treatment of HER2-positive breast cancer. It was developed by Jiangsu Hengrui Medicine Co. Ltd. and was approved for clinical use in China in 2018. Pyrotinib has been shown to have a high affinity for the HER2 receptor and has demonstrated potent antitumor activity in preclinical and clinical studies.
Sapitinib is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been studied for its potential use in cancer treatment, particularly in non-small cell lung cancer (NSCLC).
1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the pyrazolo[3,4-d]pyrimidine family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This paper aims to provide an overview of the synthesis, chemical structure, biological activity, and applications of this compound.
Rociletinib is a small molecule drug that belongs to the class of tyrosine kinase inhibitors. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to other therapies. Rociletinib is known for its high potency and selectivity towards mutant forms of the epidermal growth factor receptor (EGFR), which are commonly found in NSCLC patients.
Simotinib, also known as SIM6802, is a novel oral epidermal growth factor receptor tyrosine kinase inhibitor with potential anticancer activity. Simotinib has demonstrated equal or superior antineoplastic activities to erlotinib in preclinical studies.
Tamoxifen citrate is a selective estrogen receptor modulator (SERM) that is widely used in the treatment of breast cancer. It is also used for the prevention of breast cancer in high-risk women. Tamoxifen citrate is a nonsteroidal compound that binds to the estrogen receptor and blocks the effects of estrogen on breast tissue. This paper aims to provide a comprehensive review of tamoxifen citrate, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.
TAK-285 is a small molecule inhibitor that targets the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. It is being developed as a potential treatment for HER2-positive breast cancer, which accounts for approximately 20% of all breast cancer cases.